(S)-3-Fluoro-3-(fluoromethyl)piperidine
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Overview
Description
(S)-3-Fluoro-3-(fluoromethyl)piperidine is a fluorinated piperidine derivativeFluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Fluoro-3-(fluoromethyl)piperidine typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the fluorination of piperidine derivatives using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of fluorinated piperidines can involve continuous flow reactions, which offer better control over reaction conditions and scalability. For example, the use of Grignard reagents in a continuous flow setup can efficiently produce enantioenriched α-substituted piperidines .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Fluoro-3-(fluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, often using reagents like sodium hydride or lithium diisopropylamide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield piperidine N-oxides, while reduction can produce fully saturated piperidines .
Scientific Research Applications
(S)-3-Fluoro-3-(fluoromethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in drug discovery.
Medicine: Investigated for its potential use in pharmaceuticals due to its enhanced metabolic stability and unique electronic properties.
Industry: Used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (S)-3-Fluoro-3-(fluoromethyl)piperidine involves its interaction with specific molecular targetsFor example, fluorinated piperidines can inhibit enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropiperidine: Lacks the additional fluoromethyl group, resulting in different electronic properties.
3-(Fluoromethyl)piperidine: Similar structure but without the second fluorine atom.
Trifluoromethylpiperidine: Contains three fluorine atoms, leading to increased steric hindrance and different reactivity
Uniqueness
(S)-3-Fluoro-3-(fluoromethyl)piperidine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its conformational preferences and reactivity. This makes it a valuable compound in the design of new pharmaceuticals and materials .
Properties
Molecular Formula |
C6H11F2N |
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Molecular Weight |
135.15 g/mol |
IUPAC Name |
(3S)-3-fluoro-3-(fluoromethyl)piperidine |
InChI |
InChI=1S/C6H11F2N/c7-4-6(8)2-1-3-9-5-6/h9H,1-5H2/t6-/m1/s1 |
InChI Key |
ZKCYPDZFKVYPNF-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@](CNC1)(CF)F |
Canonical SMILES |
C1CC(CNC1)(CF)F |
Origin of Product |
United States |
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